![molecular formula C12H16O2 B1290697 1-(Benzyloxy)-3-methylbutan-2-one CAS No. 113778-75-9](/img/structure/B1290697.png)
1-(Benzyloxy)-3-methylbutan-2-one
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Overview
Description
1-(Benzyloxy)-3-methylbutan-2-one is an organic compound with a molecular formula of C10H14O2. It is a colorless liquid with a sweet, fruity odor. It is a versatile compound used in many areas of organic synthesis, such as the synthesis of pharmaceuticals, fragrances, and flavorings. It is also used in the manufacture of detergents, soaps, and other household products.
Scientific Research Applications
Synthesis of Chalcone Derivatives
1-(Benzyloxy)-3-methylbutan-2-one: serves as a precursor in the synthesis of chalcone derivatives, which are crucial in medicinal chemistry due to their antimicrobial properties . These derivatives are synthesized by coupling with aromatic substituted aldehydes and have been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry.
Antimicrobial Activity
The chalcone derivatives obtained from 1-(Benzyloxy)-3-methylbutan-2-one have been tested for their antimicrobial efficacy. They exhibit potential as antibacterial agents against both gram-positive and gram-negative bacterial strains, which could lead to the development of new antibiotics .
Antioxidant Properties
These compounds also display antioxidant activity, which is measured using models like the Diphenyl Picryl Hydrazine (DPPH) assay. Antioxidants are important for protecting the body from oxidative stress and may have therapeutic applications in diseases caused by free radicals .
Pharmaceutical Intermediates
As an intermediate, 1-(Benzyloxy)-3-methylbutan-2-one is used in the pharmaceutical industry to create various drugs. Its role in the synthesis of more complex molecules makes it valuable for drug development and production .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is proposed that it may interact with its targets in a manner similar to other benzyloxy compounds . For instance, Monobenzone, a hydroquinone derivative, is known to exert a depigmenting effect on the skin of mammals by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
For instance, Monobenzone is known to inhibit melanin production by affecting the polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds
Pharmacokinetics
Similar compounds have been found to exhibit specific pharmacokinetic properties . For instance, certain benzyloxy compounds have been found to exhibit high specificity for certain enzymes over others, which may influence their bioavailability
Result of Action
For instance, Monobenzone is known to cause destruction of melanocytes and permanent depigmentation
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Benzyloxy)-3-methylbutan-2-one. Factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability and its interactions with its targets
properties
IUPAC Name |
3-methyl-1-phenylmethoxybutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKMHMDNRQCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629186 |
Source
|
Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-methylbutan-2-one | |
CAS RN |
113778-75-9 |
Source
|
Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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